
(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl group is introduced to the triazole ring.
Attachment of the Methoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the methoxyphenyl group to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the triazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar properties.
Medicine
Medicinally, triazole derivatives are known for their antifungal and antiviral activities. This compound could be investigated for its potential therapeutic applications in treating infections or other diseases.
Industry
In industry, triazole compounds are used in the development of agrochemicals, dyes, and other specialty chemicals. This compound may find applications in these areas as well.
Mécanisme D'action
The mechanism of action of (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Phenyl-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine: Lacks the fluorine atom, which may affect its biological activity.
(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine: Contains a chlorine atom instead of fluorine, which may alter its reactivity and potency.
(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-hydroxyphenyl)methanamine: Has a hydroxy group instead of a methoxy group, potentially affecting its solubility and interaction with biological targets.
Uniqueness
The presence of the fluorophenyl and methoxyphenyl groups in (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine may confer unique properties, such as increased lipophilicity, enhanced binding affinity, and improved metabolic stability compared to similar compounds.
Propriétés
Formule moléculaire |
C16H15FN4O |
|---|---|
Poids moléculaire |
298.31 g/mol |
Nom IUPAC |
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C16H15FN4O/c1-22-13-4-2-3-11(9-13)14(18)16-19-15(20-21-16)10-5-7-12(17)8-6-10/h2-9,14H,18H2,1H3,(H,19,20,21) |
Clé InChI |
BFXFFNKBRXXJQW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC=C(C=C3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


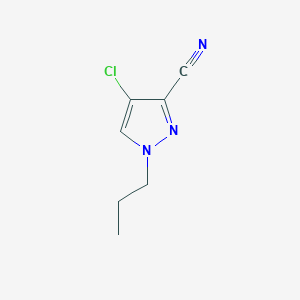

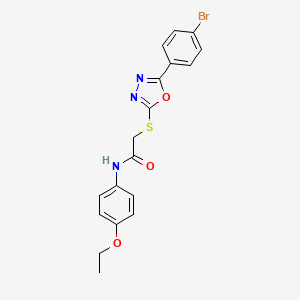
![1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11776612.png)
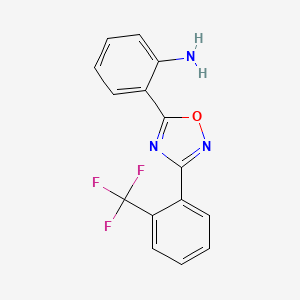


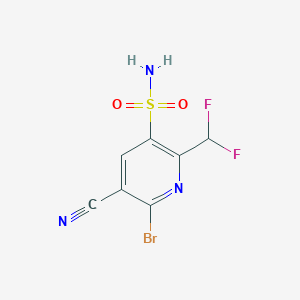
![Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B11776637.png)
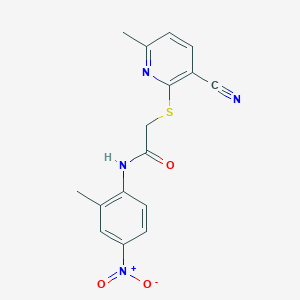

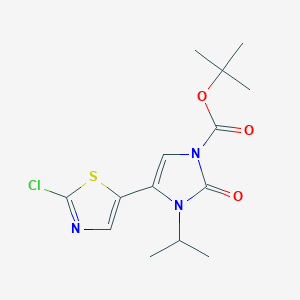
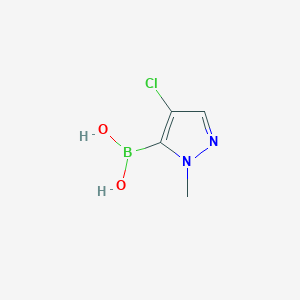
![5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11776676.png)
